Cyanine 3 Bihexanoic Acid Dye, Succinimidyl Ester, Potassium Salt
CAS No.: 1311966-47-8
VCID: VC0015810
Molecular Formula: C43H49KN4O14S2
Molecular Weight: 949.1 g/mol
* For research use only. Not for human or veterinary use.
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Description | Cyanine 3 (Cy3) is an orange-fluorescent dye used in biological labeling . Cy3 Acid, also known as Sulfo-Cyanine3 Acid, is water-soluble and pH insensitive in the range of pH 4 to 10 . It can be excited using the 532 nm or 555 nm laser line and visualized with TRITC (tetramethylrhodamine) filter sets . Cy3 is favored over other fluorescent dyes like TAMRA because it produces less background noise . Due to its high molar extinction coefficient, Cy3 is easily detected by the naked eye on electrophoresis gels and in solution . Cy3 is primarily used to label biomolecules like proteins, antibodies, peptides, and nucleic acid probes for use in various fluorescence detection techniques, including flow cytometry, microscopy, microplate assays, microarrays, and in vivo imaging . For protein labeling, Cy3 dyes may have a succinimidyl group to react with amines or a maleimide group to react with a sulfhydryl group of cysteine residues . In microarray experiments, DNA or RNA is labeled with Cy3 that has been synthesized to carry an N-hydroxysuccinimidyl ester (NHS-ester) reactive group . Similar compounds to Cy3 include DyLight® 555 and Alexa Fluor® 555 . Other cyanine dyes like Cy5, Cy3.5, Cy5.5, and Cy7 are also useful, with varying excitation and emission maxima . For instance, Cy3.5 can replace sulfoRhodamine 101, while Cy5.5 is a near-infrared fluorescence-emitting dye . Disulfo-Cyanine 7 azide is a water-soluble dye that can be conjugated to DNA and RNA through click chemistry, offering improved solubility, reduced aggregation, and improved stability in the near-infrared spectrum . |
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CAS No. | 1311966-47-8 |
Product Name | Cyanine 3 Bihexanoic Acid Dye, Succinimidyl Ester, Potassium Salt |
Molecular Formula | C43H49KN4O14S2 |
Molecular Weight | 949.1 g/mol |
IUPAC Name | potassium;(2E)-1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-2-[(E)-3-[1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-3,3-dimethyl-5-sulfonatoindol-1-ium-2-yl]prop-2-enylidene]-3,3-dimethylindole-5-sulfonate |
Standard InChI | InChI=1S/C43H50N4O14S2.K/c1-42(2)30-26-28(62(54,55)56)16-18-32(30)44(24-9-5-7-14-40(52)60-46-36(48)20-21-37(46)49)34(42)12-11-13-35-43(3,4)31-27-29(63(57,58)59)17-19-33(31)45(35)25-10-6-8-15-41(53)61-47-38(50)22-23-39(47)51;/h11-13,16-19,26-27H,5-10,14-15,20-25H2,1-4H3,(H-,54,55,56,57,58,59);/q;+1/p-1 |
Standard InChIKey | CBHGNVAPFRTZCF-UHFFFAOYSA-M |
SMILES | CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=C3C(C4=C(N3CCCCCC(=O)ON5C(=O)CCC5=O)C=CC(=C4)S(=O)(=O)[O-])(C)C)CCCCCC(=O)ON6C(=O)CCC6=O)C.[K+] |
Canonical SMILES | CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=C3C(C4=C(N3CCCCCC(=O)ON5C(=O)CCC5=O)C=CC(=C4)S(=O)(=O)[O-])(C)C)CCCCCC(=O)ON6C(=O)CCC6=O)C.[K+] |
Synonyms | 1-[6-[(2,5-Dioxo-1-pyrrolidinyl)oxy]-6-oxohexyl]-2-[3-[1-[6-[(2,5-dioxo-1-pyrrolidinyl)oxy]-6-oxohexyl]-1,3-dihydro-3,3-dimethyl-5-sulfo-2H-indol-2-ylidene]-1-propen-1-yl]-3,3-dimethyl-5-sulfo-3H-indolium Inner Salt Potassium Salt; |
PubChem Compound | 50930841 |
Last Modified | Apr 15 2024 |
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